2-(4-Hydroxymethylphenyl)phenylsulfonamide
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Overview
Description
2-(4-Hydroxymethylphenyl)phenylsulfonamide is an organic compound with the molecular formula C13H13NO3S It is characterized by the presence of a sulfonamide group attached to a biphenyl structure, with a hydroxymethyl group on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide typically involves the sulfonation of a biphenyl derivative followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-hydroxymethylbiphenyl with a sulfonyl chloride in the presence of a base, such as pyridine, to yield the desired sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for the oxidation of the hydroxymethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-(4-carboxyphenyl)phenylsulfonamide.
Reduction: Formation of 2-(4-aminomethylphenyl)phenylsulfonamide.
Substitution: Formation of various substituted biphenyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(4-Hydroxymethylphenyl)phenylsulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxymethylphenyl)phenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the biphenyl structure can facilitate interactions with hydrophobic regions of proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
4-Hydroxymethylbiphenyl: Lacks the sulfonamide group but shares the biphenyl structure.
2-(4-Aminomethylphenyl)phenylsulfonamide: A reduced form of the compound with an amine group instead of a hydroxymethyl group.
2-(4-Carboxyphenyl)phenylsulfonamide: An oxidized form with a carboxylic acid group.
Uniqueness: 2-(4-Hydroxymethylphenyl)phenylsulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c14-18(16,17)13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2,(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLNZQTRPKSKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717827 |
Source
|
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-55-9, 1349718-86-0 |
Source
|
Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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